molecular formula C8H7FN2 B561058 5-fluoro-4-methyl-1H-indazole CAS No. 105391-69-3

5-fluoro-4-methyl-1H-indazole

Cat. No. B561058
M. Wt: 150.156
InChI Key: IQDVHNBGTTXLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methyl-1H-indazole is a chemical compound with the linear formula C8H7FN2 . It has a molecular weight of 150.16 . It is a solid substance that is stored in dry conditions at room temperature .


Synthesis Analysis

The synthesis of indazole derivatives, including 5-fluoro-4-methyl-1H-indazole, has been a topic of interest in recent years . One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . A specific method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters .


Molecular Structure Analysis

The molecular structure of 5-fluoro-4-methyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

Indazoles, including 5-fluoro-4-methyl-1H-indazole, are important building blocks for the preparation of countless other N-containing biologically active molecules . The reactions of indazoles are influenced by their tautomerism, which greatly affects their synthesis, reactivity, and even their biological properties .


Physical And Chemical Properties Analysis

5-Fluoro-4-methyl-1H-indazole is a solid substance . It is stored in dry conditions at room temperature . The compound has a molecular weight of 150.16 .

Scientific Research Applications

  • Pharmaceutical Research

    • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .
  • Synthetic Chemistry

    • Indazoles are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .
    • A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
  • Solar Energy Research

    • Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
    • Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Safety And Hazards

5-Fluoro-4-methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indazole derivatives, including 5-fluoro-4-methyl-1H-indazole, have been the subject of extensive research due to their wide range of pharmacological activities . Future research will likely focus on developing more efficient synthesis methods and exploring new biological activities of these compounds .

properties

IUPAC Name

5-fluoro-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDVHNBGTTXLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670343
Record name 5-Fluoro-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-4-methyl-1H-indazole

CAS RN

105391-69-3
Record name 5-Fluoro-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.